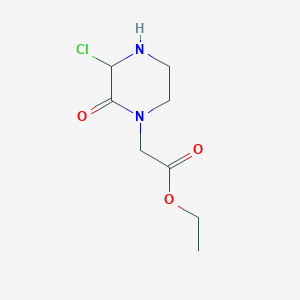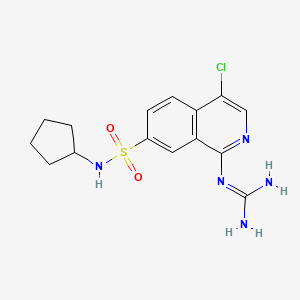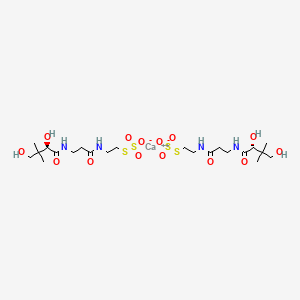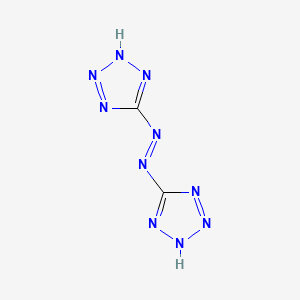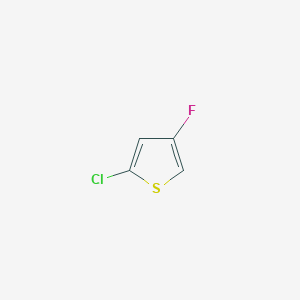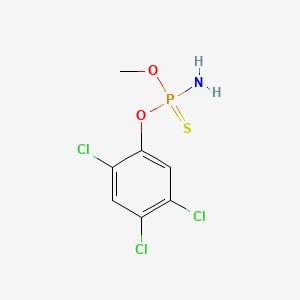
Dow ET-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dow ET-15 is a compound developed by Dow Chemical Company, known for its applications in various industrial processes. It is a macroporous polystyrene-based cation exchange resin bearing strongly acidic sulfonic groups. This compound is widely used as a heterogeneous catalyst in organic synthesis, particularly in reactions requiring acid catalysis .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Dow ET-15 undergoes various types of chemical reactions, primarily those involving acid catalysis. Some of the common reactions include:
Esterification: this compound catalyzes the reaction between carboxylic acids and alcohols to form esters.
Etherification: It facilitates the formation of ethers from alcohols.
Oxidation: this compound can catalyze the oxidation of organic compounds.
Condensation: It is used in condensation reactions to form larger molecules from smaller ones.
Cyclization: this compound aids in the formation of cyclic compounds from linear precursors.
Electrophilic Aromatic Substitution: It catalyzes the substitution of hydrogen atoms in aromatic rings with electrophiles.
Common reagents used in these reactions include carboxylic acids, alcohols, aldehydes, and ketones. The major products formed depend on the specific reaction but often include esters, ethers, and various cyclic compounds .
Applications De Recherche Scientifique
Dow ET-15 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Dow ET-15 involves its strongly acidic sulfonic groups, which act as proton donors in catalytic reactions. These groups facilitate the formation of reactive intermediates, such as carbocations, which then undergo further transformations to yield the desired products. The macroporous structure of this compound provides a large surface area for reactions to occur, enhancing its catalytic efficiency .
Comparaison Avec Des Composés Similaires
Dow ET-15 is often compared with other cation exchange resins, such as Amberlyst 15. While both compounds share similar properties and applications, this compound is known for its higher thermal stability and greater resistance to oxidation . Other similar compounds include:
Amberlyst 15: A widely used cation exchange resin with similar catalytic properties.
Nafion: A perfluorinated sulfonic acid resin used in various catalytic applications.
Dowex 50WX2: Another cation exchange resin with strong acidic properties.
This compound stands out due to its unique combination of high acidity, thermal stability, and resistance to oxidation, making it a preferred choice for many industrial and research applications .
Propriétés
Numéro CAS |
2591-66-4 |
|---|---|
Formule moléculaire |
C7H7Cl3NO2PS |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1-[amino(methoxy)phosphinothioyl]oxy-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C7H7Cl3NO2PS/c1-12-14(11,15)13-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H2,11,15) |
Clé InChI |
WRWBHVIYUCQSIA-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(N)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


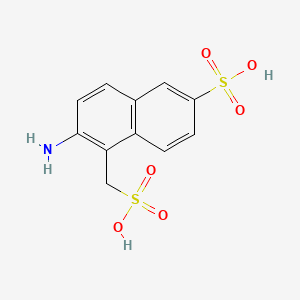

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
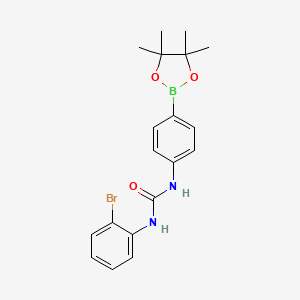
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
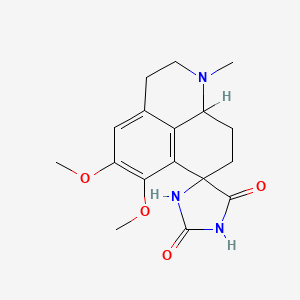
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)

